Product packaging for N-Hexanoyl-L-Homoserine lactone(Cat. No.:CAS No. 147852-83-3)

N-Hexanoyl-L-Homoserine lactone

Cat. No.: B168961
CAS No.: 147852-83-3
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-QMMMGPOBSA-N
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Description

N-hexanoyl-L-homoserine lactone (C6-HSL) is a short-chain signaling molecule central to the quorum sensing (QS) systems of Gram-negative bacteria, serving as a key mediator of cell-to-cell communication. This acyl-homoserine lactone (AHL) allows bacterial populations to coordinate gene expression in a density-dependent manner, regulating critical processes such as biofilm formation, virulence, and secondary metabolite synthesis . In applied environmental research, C6-HSL demonstrates significant potential for enhancing the performance of algae-bacteria consortiums. Studies show that specific concentrations of C6-HSL can markedly increase the carbon fixation rate in these systems by boosting chlorophyll-a concentration and enhancing the activity of carbon-fixing enzymes like carbonic anhydrase and Rubisco . This mechanism makes it a valuable tool for developing strategies in carbon capture and wastewater treatment . Furthermore, its role extends to bioelectrochemical systems; adding C6-HSL to the anodic chamber of Microbial Fuel Cells (MFCs) has been shown to improve biofilm formation, accelerate start-up time, and significantly enhance the degradation efficiency of recalcitrant organic pollutants like phthalic acid while simultaneously increasing power generation . Recent research also highlights its direct effects on microalgal physiology, where C6-HSL treatment can simultaneously promote biomass accumulation and the production of valuable metabolites like the carotenoid lutein, by modulating photosynthetic efficiency and central carbon metabolism . In anaerobic digestion systems, C6-HSL has been found to improve the specific methanogenic activity of anaerobic granular sludge, thereby strengthening COD removal rates and methane production . This product is intended For Research Use Only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B168961 N-Hexanoyl-L-Homoserine lactone CAS No. 147852-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346642
Record name N-Hexanoyl-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147852-83-3
Record name N-Hexanoyl-L-Homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Hexanoyl-L-Homoserine lactone discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and History of N-Hexanoyl-L-Homoserine Lactone

Introduction

Cell-to-cell communication in bacteria, a phenomenon known as quorum sensing (QS), enables individual bacterial cells to coordinate their gene expression and collective behavior in response to population density. This complex communication network depends on the production, release, and detection of small signaling molecules termed autoinducers. Among the most extensively studied autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the discovery and history of a key AHL, this compound (HHL or C6-HSL), a pivotal signaling molecule for numerous bacterial species.

The journey to understanding HHL is intrinsically linked to the study of bioluminescence in the marine bacterium Vibrio fischeri. Initial research on how these bacteria coordinate light production at high cell densities led to the discovery of the first AHL, N-(3-oxohexanoyl)-L-homoserie lactone (3-oxo-C6-HSL), and the foundational LuxI/LuxR regulatory system. Subsequent investigations revealed that V. fischeri and other bacteria produce a variety of AHL molecules, including HHL, unveiling a sophisticated and complex chemical language that governs bacterial group behaviors. These behaviors include biofilm formation, virulence factor production, and symbiosis.

The Genesis of Quorum Sensing: The Vibrio fischeri Paradigm

The concept of quorum sensing was born from observations of the symbiotic relationship between the bioluminescent bacterium Vibrio fischeri and marine animals like the Hawaiian bobtail squid (Euprymna scolopes). V. fischeri colonizes the light-

The Influence of N-Hexanoyl-L-Homoserine Lactone on Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hexanoyl-L-Homoserine lactone (HHL or C6-HSL) is a key quorum-sensing (QS) signal molecule utilized by a variety of Gram-negative bacteria to coordinate collective behaviors.[1] This intricate communication system plays a pivotal role in the dynamic interplay between bacterial pathogens and their hosts. As bacteria multiply, the concentration of HHL in their environment increases. Once a threshold concentration is reached, HHL binds to and activates intracellular receptor proteins, typically of the LuxR family. This complex then modulates the expression of a wide array of genes, including those encoding virulence factors, biofilm formation, and motility.[2][3] Beyond its role in intra-bacterial communication, HHL has been shown to directly interact with and modulate host cell signaling pathways, thereby influencing the host's immune response and overall pathophysiology of infection. This technical guide provides an in-depth analysis of the multifaceted effects of HHL on host-pathogen interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of HHL

The following tables summarize the quantitative impact of this compound on various aspects of both pathogen virulence and host cell responses.

Table 1: Effect of HHL on Bacterial Virulence Factor Expression

Bacterial SpeciesVirulence Gene/FactorHHL ConcentrationFold Change in ExpressionReference
Pseudomonas aeruginosalasB (Elastase)1 µMActivation[4]
Pseudomonas aeruginosarhlA (Rhamnolipid biosynthesis)1 µMActivation[4]
Avian Pathogenic E. coliAdhesion & InvasionNot specifiedIncreased[5]
Chromobacterium violaceumViolacein productionLow concentrationsInduction[6]

Table 2: Immunomodulatory Effects of HHL on Host Cells

Host Cell TypeCytokine/ResponseHHL ConcentrationFold Change/EffectReference
Human Lung FibroblastsIL-8 ProductionNot specifiedPotent stimulation of mRNA and protein[7]
Human Epithelial CellsIL-8 ProductionNot specifiedPotent stimulation of mRNA and protein[7]
Murine MacrophagesTNF-α ProductionNot specifiedAttenuated[8]
Human Neutrophilsp38 MAPK PhosphorylationNot specifiedActivation[5]

Signaling Pathways Modulated by HHL

This compound exerts its influence on host cells by modulating key signaling pathways involved in inflammation and immunity, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. HHL has been shown to activate this pathway in host cells.

NF_kB_Pathway HHL N-Hexanoyl-L-Homoserine lactone (HHL) HostCell Host Cell Membrane IKK_complex IKK Complex HHL->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome p65_p50 p65/p50 Ub_Proteasome->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-8, TNF-α) DNA->Pro_inflammatory_Genes Initiates

Caption: HHL-induced activation of the canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in cellular responses to stress and inflammation. Activation of this pathway involves a series of sequential phosphorylation events, culminating in the phosphorylation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, leading to the expression of inflammatory cytokines. HHL has been demonstrated to induce the phosphorylation of p38 MAPK in immune cells like neutrophils.[5]

p38_MAPK_Pathway HHL N-Hexanoyl-L-Homoserine lactone (HHL) HostCell Host Cell Receptor Upstream_Kinases Upstream Kinases (e.g., MKK3/6) HHL->Upstream_Kinases Activates p38 p38 MAPK Upstream_Kinases->p38 Phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38->Transcription_Factors Phosphorylates p_Transcription_Factors p-Transcription Factors Transcription_Factors->p_Transcription_Factors p_TF_nuc p-Transcription Factors p_Transcription_Factors->p_TF_nuc Translocation Nucleus Nucleus Gene_Expression Inflammatory Gene Expression p_TF_nuc->Gene_Expression Induces

Caption: HHL-mediated activation of the p38 MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of HHL's effects on host-pathogen interactions.

Protocol 1: Assessment of HHL-induced Cytokine Production from Host Cells

Objective: To quantify the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) by host cells in response to HHL treatment.

Materials:

  • Host cell line (e.g., A549 human lung epithelial cells, RAW 264.7 murine macrophages)

  • Complete cell culture medium

  • This compound (HHL) stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for the specific cytokine of interest

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • HHL Treatment: Prepare serial dilutions of HHL in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the overnight culture medium from the cells and replace it with the HHL-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest HHL concentration).

  • Incubation: Incubate the plates for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants for cytokine analysis.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Calculate the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Cytokine_Assay_Workflow Start Start: Seed Host Cells Treat Treat cells with varying concentrations of HHL Start->Treat Incubate Incubate for defined time points Treat->Incubate Collect Collect cell culture supernatants Incubate->Collect ELISA Perform ELISA for target cytokine Collect->ELISA Analyze Analyze data and quantify cytokine concentration ELISA->Analyze End End Analyze->End

Caption: Experimental workflow for quantifying HHL-induced cytokine production.

Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Activation

Objective: To detect the phosphorylation of key signaling proteins (p65 subunit of NF-κB and p38 MAPK) and the degradation of IκBα in host cells following HHL treatment.

Materials:

  • Host cell line

  • Complete cell culture medium

  • HHL stock solution

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-total-p65, anti-IκBα, anti-phospho-p38, anti-total-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed host cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the desired concentrations of HHL for various time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the IκBα levels to a loading control like β-actin.

Western_Blot_Workflow Start Start: Treat Host Cells with HHL Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Probe_Primary Probe with primary antibodies Block->Probe_Primary Probe_Secondary Probe with HRP-conjugated secondary antibodies Probe_Primary->Probe_Secondary Detect Detect protein bands with ECL Probe_Secondary->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis of signaling protein activation.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Bacterial Virulence Gene Expression

Objective: To quantify the relative expression of HHL-regulated virulence genes in bacteria.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Bacterial growth medium (e.g., LB broth)

  • HHL stock solution

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Divide the culture and treat one portion with a specific concentration of HHL, leaving the other as an untreated control. Continue incubation for a defined period.

  • RNA Extraction and DNase Treatment: Harvest the bacterial cells by centrifugation and extract total RNA using a suitable RNA extraction kit. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a real-time PCR instrument.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene in both the treated and control samples. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

RT_qPCR_Workflow Start Start: Treat Bacterial Culture with HHL Extract_RNA Extract total RNA and treat with DNase Start->Extract_RNA RT Synthesize cDNA via reverse transcription Extract_RNA->RT qPCR Perform quantitative real-time PCR RT->qPCR Analyze Analyze Ct values and calculate relative gene expression (ΔΔCt) qPCR->Analyze End End Analyze->End

Caption: Workflow for RT-qPCR analysis of bacterial gene expression.

Conclusion

This compound is a central player in the complex dialogue between bacterial pathogens and their hosts. Its ability to regulate bacterial virulence in a population-density-dependent manner, coupled with its direct immunomodulatory effects on host cells, underscores its significance in the pathogenesis of infectious diseases. A thorough understanding of the mechanisms by which HHL orchestrates these interactions is crucial for the development of novel anti-virulence and immunomodulatory therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers dedicated to unraveling the intricacies of host-pathogen interactions and pioneering new approaches to combat bacterial infections.

References

Methodological & Application

Application Note: Quantification of N-Hexanoyl-L-Homoserine Lactone using a Validated HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of N-Hexanoyl-L-Homoserine lactone (HHL), a key quorum-sensing molecule in many Gram-negative bacteria. The protocol employs High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), providing high selectivity and accuracy for the analysis of HHL in biological matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of key quantitative parameters. Additionally, relevant biological pathways and experimental workflows are visualized to aid in understanding and implementation.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). This compound (C6-HSL) is a well-studied AHL that plays a crucial role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation.[1] The ability to accurately quantify HHL is essential for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing therapeutics. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful tool for the specific and sensitive quantification of AHLs from complex biological samples.[2][3][4] This application note provides a detailed protocol for the quantification of HHL using HPLC-MS.

Signaling Pathway

The general mechanism of AHL-mediated quorum sensing involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, AHLs accumulate in the extracellular environment. Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells and bind to a LuxR-type transcriptional regulator. This AHL-receptor complex then modulates the expression of target genes.

Figure 1: Simplified diagram of the this compound (HHL) mediated quorum sensing pathway.

Experimental Protocol

This protocol is a composite of established methods for the extraction and quantification of HHL from bacterial culture supernatants.[2][5][6]

Materials and Reagents
  • This compound (HHL) standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., deuterated HHL or a non-native AHL)

  • Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% acetic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Acetic acid (glacial, ACS grade)

  • Bacterial culture supernatant

  • Nitrogen gas for drying

  • 1.5 mL glass vials with inserts

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer)

  • C18 reverse-phase column (e.g., 2.0 mm x 150.0 mm)

  • Centrifuge

  • Vortex mixer

  • Solvent evaporator

Sample Preparation (Liquid-Liquid Extraction)
  • Harvest Supernatant: Centrifuge the bacterial culture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the cells.[5][7]

  • Internal Standard Spiking: Transfer a known volume of the supernatant (e.g., 250 µL) to a clean tube.[5] Spike the sample with an internal standard to correct for extraction efficiency.[5][6]

  • Extraction: Add acidified ethyl acetate (e.g., 500 µL) to the supernatant, vortex vigorously, and centrifuge to separate the phases.[2][5][6]

  • Pooling: Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube. Repeat the extraction two more times, pooling the organic phases.[5][6]

  • Drying: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.[2][5]

  • Reconstitution: Reconstitute the dried extract in a small volume of mobile phase A or a suitable solvent mixture (e.g., 250 µL of 20% acetonitrile).[5] Transfer the reconstituted sample to an HPLC vial for analysis.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spike Spike with Internal Standard Supernatant->Spike Extract Liquid-Liquid Extraction (Acidified Ethyl Acetate) Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Standard Curve Integrate->Quantify Report Generate Report Quantify->Report

Figure 2: General experimental workflow for the quantification of HHL by HPLC-MS.

HPLC-MS Conditions

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., Phenomenex Columbus C18, 2.0 mm x 150.0 mm)[6]

  • Mobile Phase A: Water with 0.1% acetic acid[6]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% acetic acid[6]

  • Flow Rate: 200 µL/min[6]

  • Injection Volume: 10 µL[6]

  • Gradient: A linear gradient is typically employed to separate HHL from other matrix components. An example gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-30 min: Column re-equilibration

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2][6]

  • Drying Gas: Nitrogen[2]

  • Collision Gas: Argon[2]

Data Analysis and Quantification

Quantification is achieved by creating a standard curve using known concentrations of HHL standard.[6] The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of HHL in the unknown samples is then determined by interpolating their peak area ratios from the standard curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of HHL by HPLC-MS, compiled from various literature sources.

ParameterTypical ValueReference
Precursor Ion (m/z) 200.16 [M+H]⁺[8]
Product Ions (m/z) 102.0 (lactone ring)[7][9]
99.0[8]
Limit of Detection (LOD) as low as 10 ppt[8]
Limit of Quantification (LOQ) Typically in the low nM range[5]
Linearity (R²) > 0.99[6]

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of liquid-liquid extraction for sample preparation and MRM for detection ensures high selectivity and accuracy. This method is well-suited for researchers in microbiology, drug discovery, and clinical diagnostics who require precise measurement of this important quorum-sensing molecule.

References

Application Notes and Protocols for a C6-HSL Biosensor Utilizing Agrobacterium tumefaciens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors through the production and detection of small signaling molecules. N-acyl-homoserine lactones (AHLs) are a prominent class of QS signals in Gram-negative bacteria, regulating processes such as virulence, biofilm formation, and plasmid conjugation. The ability to detect and quantify specific AHLs, such as N-hexanoyl-L-homoserine lactone (C6-HSL), is crucial for understanding bacterial communication and for the development of novel anti-infective therapies that disrupt QS, a strategy known as quorum quenching.

This document provides detailed application notes and protocols for the development and utilization of a whole-cell biosensor for C6-HSL based on the bacterium Agrobacterium tumefaciens. The biosensor leverages the native TraR/TraI quorum-sensing system of the Ti plasmid. The biosensor strain, typically A. tumefaciens NTL4(pZLR4), is engineered to lack the AHL synthase (TraI) but contains the AHL receptor (TraR) and a reporter gene fusion (traG::lacZ).[1] In the presence of exogenous AHLs like C6-HSL, the TraR protein is activated, leading to the expression of β-galactosidase, which can be quantified to determine the concentration of the signaling molecule.[1] This biosensor is particularly valuable due to its high sensitivity and broad specificity for a range of AHL molecules.

Principle of the Biosensor

The A. tumefaciens C6-HSL biosensor is based on the well-characterized TraR/TraI quorum-sensing circuit. The key components are:

  • Agrobacterium tumefaciens strain NTL4: A host strain that lacks the native Ti plasmid and therefore does not produce its own AHLs.[1]

  • pZLR4 Plasmid: A reporter plasmid that confers the biosensing capability. It contains:

    • traR: The gene encoding the TraR protein, a transcriptional activator that binds to AHLs.[1]

    • traG::lacZ fusion: A reporter gene construct where the promoter of the traG gene, which is activated by the AHL-bound TraR, drives the expression of the lacZ gene, encoding for β-galactosidase.[1]

When C6-HSL or other compatible AHLs are present, they diffuse into the bacterial cell and bind to the TraR protein. This binding event causes a conformational change in TraR, leading to its dimerization and activation. The activated TraR dimer then binds to specific DNA sequences, known as tra boxes, located in the promoter region of the traG gene, thereby inducing the transcription of lacZ. The resulting β-galactosidase activity can be measured colorimetrically using substrates like X-gal for qualitative assessment or ONPG (o-nitrophenyl-β-D-galactopyranoside) for quantitative analysis.

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_extracellular Extracellular C6_HSL C6-HSL C6_HSL_in C6_HSL_in C6_HSL->C6_HSL_in Diffusion TraR_active TraR_active C6_HSL_in->TraR_active Binding & Activation traG_promoter traG_promoter TraR_active->traG_promoter Binding TraR TraR TraR->TraR_active lacZ lacZ traG_promoter->lacZ Transcription & Translation beta_galactosidase beta_galactosidase lacZ->beta_galactosidase

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis culture 1. Culture A. tumefaciens NTL4(pZLR4) incubate 3. Inoculate biosensor with samples and incubate culture->incubate prepare_samples 2. Prepare C6-HSL standards and unknown samples prepare_samples->incubate qualitative 4a. Qualitative Assay (X-gal plate) incubate->qualitative quantitative 4b. Quantitative Assay (ONPG liquid) incubate->quantitative observe_color 5a. Observe blue color development qualitative->observe_color measure_abs 5b. Measure OD420 quantitative->measure_abs calculate 6. Calculate β-galactosidase activity (Miller Units) measure_abs->calculate plot 7. Plot dose-response curve calculate->plot

Quantitative Data Presentation

The following tables summarize representative quantitative data for the A. tumefaciens NTL4(pZLR4) biosensor response to C6-HSL and other AHLs. The β-galactosidase activity is expressed in Miller Units.

Table 1: Dose-Response of A. tumefaciens NTL4(pZLR4) to C6-HSL

C6-HSL Concentration (nM)Mean β-galactosidase Activity (Miller Units)Standard Deviation
0 (Control)51.2
1504.5
1025015.2
5080045.8
100150089.1
2502800150.3
5004500210.7
10005500250.1
25006000280.4

Note: These values are illustrative and may vary depending on experimental conditions such as incubation time, temperature, and media composition.

Table 2: Specificity of A. tumefaciens NTL4(pZLR4) to Various AHLs

AHL CompoundAcyl Chain LengthConcentration (nM)Mean β-galactosidase Activity (Miller Units)
C4-HSLC4100020
C6-HSL C6 100 1500
3-oxo-C6-HSLC6 (oxo)1004800
C8-HSLC8100800
3-oxo-C8-HSLC8 (oxo)255000
C10-HSLC101000300
C12-HSLC121000150

Note: The biosensor exhibits a broad range of detection but shows varying sensitivity to different AHL structures. The presence of a 3-oxo group and the length of the acyl chain significantly influence the activation of TraR.[2]

Experimental Protocols

Materials and Reagents
  • Agrobacterium tumefaciens strain NTL4(pZLR4)

  • AB minimal medium

  • Luria-Bertani (LB) medium

  • Gentamicin (B1671437) (stock solution 50 mg/mL)

  • C6-HSL and other AHL standards

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (20 mg/mL in DMSO)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

  • Z-buffer (per 50 mL: 0.80g Na2HPO4·7H2O, 0.28g NaH2PO4·H2O, 0.5 mL 1M KCl, 0.05 mL 1M MgSO4, 0.135 mL β-mercaptoethanol, adjust pH to 7.0)[3]

  • Chloroform (B151607)

  • 0.1% SDS solution

  • 1 M Na2CO3 solution

  • Spectrophotometer

  • Incubator with shaking capabilities

Protocol 1: Qualitative Plate-Based Assay for C6-HSL Detection

This protocol is suitable for screening samples for the presence of AHLs.

  • Prepare Agar (B569324) Plates:

    • Prepare AB minimal agar supplemented with glucose (0.2-0.5%).

    • Autoclave and cool to approximately 50°C.

    • Add gentamicin to a final concentration of 25 µg/mL.

    • Add X-gal to a final concentration of 40 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Prepare Biosensor Overlay:

    • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C with shaking.

    • Prepare molten AB soft agar (0.7% agar) and cool to 45-50°C.

    • Add X-gal (40 µg/mL) and the overnight culture of the biosensor (e.g., 2.5 mL of culture to 2.5 mL of soft agar).[1] Mix gently.

  • Inoculation and Incubation:

    • Spot 10 µL of your test samples and C6-HSL standards onto the surface of the prepared agar plates from step 1.

    • Alternatively, for a cross-streak assay, streak the test bacterium on one side of the plate and the biosensor on the other.

    • For the overlay method, pour the biosensor-containing soft agar from step 2 over the solidified agar plates.

    • Incubate the plates at 28°C for 24-48 hours.

  • Observation:

    • Observe the plates for the development of a blue color around the spots or streaks of AHL-producing samples. The intensity of the blue color is indicative of the concentration of AHLs.

Protocol 2: Quantitative Liquid Assay for C6-HSL (Miller Assay)

This protocol allows for the precise quantification of β-galactosidase activity.

  • Culture Preparation:

    • Inoculate A. tumefaciens NTL4(pZLR4) into 5 mL of AB minimal medium with gentamicin and grow overnight at 28°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh medium.

  • Induction:

    • To 1 mL aliquots of the diluted culture, add different concentrations of your C6-HSL standards or unknown samples. Include a no-AHL control.

    • Incubate the cultures at 28°C with shaking until they reach mid-log phase (OD600 of approximately 0.4-0.6).

  • Cell Lysis:

    • Transfer 1 mL of each culture to a microfuge tube and record the OD600.

    • Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube.[3]

    • Vortex vigorously for 10 seconds to lyse the cells.

    • Equilibrate the tubes in a 28°C water bath for 5 minutes.[3]

  • Enzymatic Reaction:

    • Start the reaction by adding 200 µL of ONPG solution (4 mg/mL) to each tube and start a timer.[3]

    • Incubate at 28°C until a noticeable yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.[3] Record the reaction time.

  • Measurement and Calculation:

    • Centrifuge the tubes at high speed for 5 minutes to pellet cell debris.

    • Transfer the supernatant to a new tube or cuvette and measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

    • Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) / (Time × Volume × OD600) ]

      • Time = reaction time in minutes

      • Volume = volume of culture used in mL

      • OD600 = absorbance of the culture at 600 nm before lysis

Applications in Research and Drug Development

  • Screening for Quorum Quenching Compounds: This biosensor is an excellent tool for high-throughput screening of natural product libraries or synthetic compound collections to identify potential quorum sensing inhibitors.

  • Characterizing AHL Production: It can be used to detect and quantify AHL production from various bacterial isolates, aiding in the study of their communication systems.

  • Studying Gene Regulation: The biosensor can be employed to investigate the factors that influence the expression of AHL-regulated genes.

  • Environmental Monitoring: It can be used to detect the presence of AHL-producing bacteria in environmental samples.

Conclusion

The Agrobacterium tumefaciens NTL4(pZLR4) biosensor provides a robust, sensitive, and versatile platform for the detection and quantification of C6-HSL and other N-acyl-homoserine lactones. The detailed protocols and data provided in these application notes are intended to facilitate the adoption of this powerful tool in academic and industrial research settings for the advancement of our understanding of bacterial communication and the development of novel anti-infective strategies.

References

Troubleshooting & Optimization

troubleshooting low yield in N-Hexanoyl-L-Homoserine lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N-Hexanoyl-L-Homoserine lactone (C6-HSL). The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

A1: Low yield is a common issue in C6-HSL synthesis and can stem from several factors. Here is a breakdown of potential causes and their solutions:

  • Poor Quality of Starting Materials:

    • L-Homoserine lactone hydrochloride: This starting material can be hygroscopic. Moisture can interfere with the reaction. Ensure it is stored in a desiccator and is a dry, free-flowing powder.

    • Hexanoyl chloride/Hexanoic acid: These reagents should be of high purity. Hexanoyl chloride is sensitive to moisture and can hydrolyze to hexanoic acid. Use freshly opened bottles or distill before use. For carbodiimide (B86325) coupling, ensure the hexanoic acid is pure.

  • Suboptimal Reaction Conditions:

    • Temperature: For Schotten-Baumann reactions, maintaining a low temperature (typically 0°C) during the addition of hexanoyl chloride is crucial to prevent side reactions. For carbodiimide coupling reactions, reactions are often run at 0°C and then allowed to warm to room temperature.

    • pH Control (Schotten-Baumann): The reaction requires a base to neutralize the HCl generated. However, excess strong base or prolonged exposure to basic conditions can lead to the hydrolysis of the lactone ring of the product.[1][2][3] A biphasic system with a mild inorganic base (e.g., sodium bicarbonate) is often used to control the pH.

    • Reaction Time: While the reaction should go to completion, excessively long reaction times, especially under basic conditions, can contribute to product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Degradation of the Product (Lactonolysis):

    • The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially at alkaline pH and elevated temperatures.[1][2][3] This opens the lactone ring, forming N-hexanoyl-L-homoserine, which is inactive for many quorum sensing applications.

    • Solution: During work-up, use mild acidic washes (e.g., dilute HCl) to neutralize any remaining base and then wash with brine. Avoid prolonged exposure to aqueous basic solutions.

  • Inefficient Coupling (Carbodiimide Method):

    • Coupling Reagent Activity: Ensure your coupling reagent (e.g., EDC, DCC) is fresh and has been stored properly.

    • Additives: The addition of a coupling activator such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can improve yields by forming an active ester intermediate and minimizing side reactions.

Product Purification Challenges

Q2: I am having difficulty purifying my this compound. What are the common impurities and the best purification methods?

A2: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and potential degradation products.

  • Common Impurities:

    • Unreacted L-homoserine lactone.

    • Hexanoic acid (from hydrolysis of hexanoyl chloride or unreacted starting material).

    • Urea byproducts (if using carbodiimide coupling reagents like DCC or EDC).

    • N-hexanoyl-L-homoserine (the ring-opened product).

  • Purification Strategies:

    • Extraction: A standard work-up involves washing the organic layer (e.g., dichloromethane (B109758) or ethyl acetate) with a mild acid (e.g., 5% HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted hexanoic acid, and finally a brine wash.

    • Column Chromatography: This is the most effective method for obtaining high-purity C6-HSL. Silica (B1680970) gel is commonly used.

      • Eluent System: A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane/methanol is often effective. The polarity can be adjusted based on TLC analysis.

Frequently Asked Questions (FAQs)

Q3: What is the typical yield I should expect for this compound synthesis?

A3: Yields can vary significantly depending on the method and optimization. Reported yields in the literature for the synthesis of N-acyl homoserine lactones using methods like Schotten-Baumann or carbodiimide coupling can range from moderate to excellent. For instance, some optimized Schotten-Baumann procedures report yields of over 80%. However, less optimized or initial attempts might result in lower yields (<30%).

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.

Q5: My final product seems to degrade over time. How should I store this compound?

A5: N-acyl homoserine lactones are sensitive to pH and temperature. For long-term storage, it is recommended to store the solid compound at -20°C in a desiccated environment. For solutions, prepare them fresh if possible. If storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.

Q6: Can I use a different acyl chain instead of hexanoyl? Will the same troubleshooting tips apply?

A6: Yes, the same synthetic methodologies can generally be applied to synthesize other N-acyl homoserine lactones. However, the stability of the final product can be influenced by the length of the acyl chain. Longer acyl chains tend to increase the stability of the lactone ring. The troubleshooting principles discussed here are broadly applicable, though minor adjustments to reaction and purification conditions may be necessary.

Quantitative Data

Table 1: Comparison of Reported Yields for N-Acyl-Homoserine Lactone Synthesis

N-Acyl-Homoserine LactoneSynthesis MethodYield (%)Reference
N-Butanoyl-L-homoserine lactoneSchotten-Baumann86(Hodgkinson et al.)
This compoundSchotten-Baumann97(Hodgkinson et al.)
N-Octanoyl-L-homoserine lactoneSchotten-Baumann91(Hodgkinson et al.)
This compoundEDC Coupling86(ACS Omega, 2024)[4]
N-Decanoyl-L-homoserine lactoneEDC Coupling79(ACS Omega, 2024)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from established literature procedures.

Materials:

  • L-Homoserine lactone hydrochloride

  • Hexanoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-Homoserine lactone hydrochloride in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add hexanoyl chloride dropwise to the stirred suspension.

  • Allow the reaction to stir vigorously at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via EDC Coupling

This protocol is based on carbodiimide coupling methods found in the literature.[4]

Materials:

  • L-Homoserine lactone hydrobromide

  • Hexanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)

  • 5% aqueous HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-Homoserine lactone hydrobromide and hexanoic acid in dichloromethane or tetrahydrofuran in a round-bottom flask.[4]

  • Add a catalytic amount of DMAP (optional).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.[4] Monitor the reaction progress by TLC.

  • After the reaction is complete, wash the mixture with 5% aqueous HCl solution and then with brine.[4]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.[4]

  • Purify the crude product by silica gel column chromatography.[4]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_methods Synthesis Methods L-Homoserine lactone L-Homoserine lactone EDC_Coupling Carbodiimide Coupling (e.g., EDC, DMAP) L-Homoserine lactone->EDC_Coupling Hexanoyl_derivative Hexanoyl derivative (Hexanoyl chloride or Hexanoic acid) Schotten_Baumann Schotten-Baumann (Base, e.g., NaHCO3) Hexanoyl_derivative->Schotten_Baumann Hexanoyl_derivative->EDC_Coupling Crude_Product Crude Product (this compound + Impurities) Schotten_Baumann->Crude_Product EDC_Coupling->Crude_Product Purification Purification (Extraction, Column Chromatography) Crude_Product->Purification Final_Product Pure N-Hexanoyl-L- Homoserine lactone Purification->Final_Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Starting_Materials Poor Starting Material Quality Check_Purity Check/Purify Starting Materials Starting_Materials->Check_Purity Reaction_Conditions Suboptimal Reaction Conditions Optimize_Conditions Optimize Temperature, pH, and Reaction Time Reaction_Conditions->Optimize_Conditions Product_Degradation Product Degradation (Lactonolysis) Mild_Workup Use Mild Acidic/Basic Washes; Avoid High Temp Product_Degradation->Mild_Workup Inefficient_Coupling Inefficient Coupling (Carbodiimide method) Fresh_Reagents Use Fresh Coupling Reagents and Additives Inefficient_Coupling->Fresh_Reagents Low_Yield Low_Yield Low_Yield->Reaction_Conditions Low_Yield->Product_Degradation Low_Yield->Inefficient_Coupling

Caption: Troubleshooting logic for low yield in C6-HSL synthesis.

References

Technical Support Center: Quantification of N-Hexanoyl-L-Homoserine Lactone (HHL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-Hexanoyl-L-Homoserine lactone (C6-HSL) from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying HHL in complex biological or environmental samples?

A1: Researchers face several key challenges when quantifying HHL:

  • Low Concentrations: HHL is often present at very low concentrations (picomolar to nanomolar range) in environmental and biological samples, requiring highly sensitive analytical methods.[1][2][3]

  • Complex Sample Matrix: Biological fluids, cell culture supernatants, and environmental extracts contain a multitude of compounds (salts, proteins, lipids, etc.) that can interfere with HHL detection and quantification. This is commonly referred to as the "matrix effect."[2][4][5][6][7]

  • Analyte Instability: The lactone ring of HHL is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[8][9] Additionally, enzymatic degradation by lactonases or acylases present in the sample can lead to loss of the target analyte.[10][11][12]

  • Structural Similarity of Analogs: Samples may contain other N-acyl-homoserine lactones (AHLs) with similar structures, which can potentially interfere with the analysis, depending on the method's specificity.[13]

Q2: Which analytical techniques are most suitable for HHL quantification?

A2: The choice of technique depends on the required sensitivity, specificity, and available equipment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for HHL quantification due to its high sensitivity and specificity, allowing for accurate measurement even in complex matrices.[14][15][16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for HHL analysis and may offer better enantioselectivity for smaller AHLs.[2][3][19]

  • Thin-Layer Chromatography (TLC) with Biosensors: This is a more accessible and cost-effective method for the detection and semi-quantitative analysis of HHL. It involves separating the sample on a TLC plate and then overlaying it with a reporter bacterial strain that responds to HHL.[20][21][22]

  • Bacterial Biosensors: While highly sensitive, biosensor assays alone are generally not suitable for precise quantification and can be prone to interference from other compounds in the sample.[2][21][23]

Q3: Why is sample preparation so critical for accurate HHL quantification?

A3: Proper sample preparation is essential to:

  • Remove Interfering Substances: It helps to eliminate components of the sample matrix that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[4][5][7][24]

  • Concentrate the Analyte: Since HHL is often present in low concentrations, a concentration step is usually necessary to bring the analyte within the detection range of the analytical instrument.[25]

  • Improve Method Robustness: A clean sample extract prolongs the life of analytical columns and reduces instrument downtime.

Q4: What is the "matrix effect" and how can I mitigate it?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[5][7] To mitigate matrix effects:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[15][26]

  • Chromatographic Separation: Optimize the chromatographic method to separate HHL from co-eluting matrix components.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-C6-HSL). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5][18][27]

  • Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[5]

Troubleshooting Guides

Issue 1: Low or No HHL Signal Detected
Potential Cause Troubleshooting Step
HHL Degradation Ensure samples are collected and stored under conditions that minimize degradation (e.g., acidic pH, low temperature).[8][9] Consider adding enzyme inhibitors if enzymatic degradation is suspected.[11]
Inefficient Extraction Optimize the extraction solvent and protocol. Check the recovery of your extraction method using a spiked sample. Solid-phase extraction (SPE) is a common and effective method.[15][25]
Instrument Sensitivity Verify the performance of your analytical instrument (e.g., LC-MS/MS) with a pure HHL standard to ensure it meets the required sensitivity.
Matrix Effects (Ion Suppression) A strong matrix effect could be suppressing the HHL signal.[24] Dilute the sample extract to reduce the concentration of interfering compounds. Improve sample cleanup procedures. Use a stable isotope-labeled internal standard for correction.[18][27]
Issue 2: Poor Reproducibility of Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation protocol, especially extraction and evaporation steps, is performed consistently for all samples and standards.[28]
Variable Matrix Effects The composition of the matrix can vary between samples, leading to inconsistent matrix effects.[7] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[5]
Analyte Adsorption HHL may adsorb to plasticware. Use silanized glassware or polypropylene (B1209903) tubes to minimize loss.
Contamination Contamination can be introduced from reagents, water, or pipette tips.[29] Run a reagent blank with each batch of samples to check for contamination.
Issue 3: Inaccurate Quantification (Overestimation or Underestimation)
Potential Cause Troubleshooting Step
Matrix Effects (Ion Enhancement or Suppression) This is a primary cause of inaccurate quantification in LC-MS.[4][5] Implement strategies to mitigate matrix effects as described in the FAQs and the "Low or No Signal" troubleshooting section.
Lack of a Suitable Internal Standard Without an appropriate internal standard, variations in sample processing and matrix effects cannot be adequately corrected.[18][27]
Calibration Curve Issues Ensure the calibration curve is prepared in a matrix that closely matches the samples or use the standard addition method.[5] Check for linearity and ensure the sample concentrations fall within the calibrated range.
Interference from Isomers or Analogs If your analytical method lacks specificity, other AHLs may contribute to the signal.[13] For MS-based methods, ensure you are monitoring specific precursor-product ion transitions for HHL.[15][18]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for HHL analysis found in the literature. Note that these values are highly dependent on the specific method, instrument, and sample matrix.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for HHL

Analytical MethodLOD/LOQReference
TLC with A. tumefaciens biosensor~0.5 fmol (for 3-oxo-C8-HSL)[20]
LC-MS/MS0.28 to 9.3 pmol[16]
MALDI-TOF MS1 to 5 pmol[27]
MIP-based QCM sensorDetects concentrations up to 1000 ng/mL[1]

Table 2: Example of HHL Quantification in a Biological Sample

Sample TypeConcentration RangeAnalytical MethodReference
P. aeruginosa culture supernatantC4-HSL is dominant, with lesser concentrations of C6-HSLLC-MS/MS[14]
Clinical samples from dogs with otitis externaAs low as 10 ppt (B1677978) detectableLC-MS/MS[15]

Experimental Protocols

Protocol 1: General Workflow for HHL Extraction from Liquid Samples (e.g., Bacterial Supernatant)
  • Sample Acidification: Acidify the cell-free supernatant to a pH of approximately 3.0 with an acid like formic acid to stabilize the lactone ring.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled HHL internal standard (e.g., d3-C6-HSL) to the sample.[18]

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of an appropriate organic solvent (e.g., acidified ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Collect the organic (upper) phase.

    • Repeat the extraction two more times and pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) for analysis.

  • Analysis: Analyze the reconstituted sample using LC-MS/MS or another appropriate technique.

Protocol 2: HHL Detection by Thin-Layer Chromatography (TLC) and Biosensor Overlay[22]
  • Sample Preparation: Extract HHL from the sample as described in Protocol 1.

  • TLC Spotting: Spot a small volume (e.g., 1-10 µL) of the concentrated extract onto a reversed-phase TLC plate. Also, spot HHL standards of known concentrations.

  • Chromatogram Development: Develop the TLC plate in a suitable mobile phase (e.g., methanol/water mixture).

  • Biosensor Overlay:

    • Prepare a soft agar (B569324) suspension of an AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[22]

    • Once the TLC plate is dry, overlay it with the biosensor suspension.

  • Incubation and Detection: Incubate the plate at an appropriate temperature (e.g., 30°C) overnight. The presence of HHL will be indicated by a colored or luminescent spot on the TLC plate, corresponding to the activation of the biosensor.[22]

Visualizations

HHL_Signaling_Pathway cluster_bacterium Bacterial Cell LuxI LuxI (HHL Synthase) HHL_in HHL LuxI->HHL_in Synthesis LuxR LuxR (Receptor) HHL_in->LuxR Binds Complex LuxR-HHL Complex HHL_in->Complex HHL_out HHL HHL_in->HHL_out LuxR->Complex DNA Target Genes Complex->DNA Activates mRNA mRNA DNA->mRNA Transcription HHL_out->HHL_in

Caption: Simplified this compound (HHL) quorum sensing pathway.

HHL_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Complex Sample (e.g., Supernatant) Acidify 1. Acidify Sample Sample->Acidify Spike 2. Spike with Internal Standard Acidify->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition LC_MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: General experimental workflow for HHL quantification using LC-MS/MS.

References

Validation & Comparative

Validating N-Hexanoyl-L-Homoserine Lactone Activity: A Comparative Guide to Lux-Based Biosensors and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Hexanoyl-L-Homoserine lactone (HHL), a key quorum-sensing molecule in many Gram-negative bacteria, is crucial for understanding bacterial communication and developing novel antimicrobial strategies. This guide provides an objective comparison of commonly used lux-based biosensors and the gold-standard analytical method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), for HHL activity validation, supported by experimental data and detailed protocols.

This document outlines the principles, performance characteristics, and experimental workflows of three widely utilized bacterial biosensors: Agrobacterium tumefaciens NTL4(pZLR4), Escherichia coli MT102(pSB401), and Chromobacterium violaceum CV026. A direct comparison with HPLC-MS is also presented to highlight the relative strengths and weaknesses of each approach.

Performance Comparison of HHL Detection Methods

The choice of a suitable method for HHL validation depends on the specific experimental needs, including sensitivity, specificity, throughput, and the nature of the samples being analyzed. The following table summarizes the key performance metrics of the discussed methods.

MethodPrincipleReporter/SignalTypical Detection Limit for HHLDynamic RangeSpecificityThroughput
Agrobacterium tumefaciens NTL4(pZLR4) TraR-based transcriptional activation of a reporter gene.[1][2]β-galactosidase (colorimetric/fluorometric)High sensitivity to a broad range of AHLs, including at low concentrations.WideBroad, responds to various AHLs.Medium
Escherichia coli MT102(pSB401) LuxR-based transcriptional activation of the luxCDABE operon.Bioluminescence~2.5 nmol·L⁻¹ for C6-HSL.[3]ModeratePrimarily short-chain AHLs.[3]High
Chromobacterium violaceum CV026 CviR-based transcriptional activation of violacein (B1683560) pigment production.[4][5]Violacein (purple pigment)Responds to short-chain AHLs (C4-C8).[4][5]Semi-quantitative to quantitativePrimarily short-chain AHLs.[4][5]Medium
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.[6][7]Mass fragmentsLow nanomolar to picomolar range.[6][8]WideHigh, based on molecular weight and fragmentation.Low to Medium

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways of the biosensors and a typical experimental workflow.

Diagram 1: Generalized LuxR-type signaling pathway in a biosensor.

experimental_workflow start Start: Sample containing HHL prepare_biosensor Prepare Biosensor Culture (e.g., A. tumefaciens NTL4(pZLR4)) start->prepare_biosensor add_sample Add Sample/Standard to Biosensor Culture prepare_biosensor->add_sample incubate Incubate at appropriate temperature and time add_sample->incubate measure_signal Measure Reporter Signal (e.g., β-galactosidase activity) incubate->measure_signal data_analysis Data Analysis: - Generate standard curve - Quantify HHL concentration measure_signal->data_analysis end End: HHL concentration determined data_analysis->end

Diagram 2: General experimental workflow for HHL quantification using a bacterial biosensor.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies are provided for each key experiment.

Agrobacterium tumefaciens NTL4(pZLR4) β-Galactosidase Assay for HHL Quantification

This protocol describes a quantitative liquid culture assay to measure HHL activity using the A. tumefaciens NTL4(pZLR4) biosensor.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) strain.

  • Agrobacterium Broth (AB) medium.

  • Gentamicin (B1671437) (for plasmid maintenance).

  • This compound (HHL) standard.

  • Samples containing unknown concentrations of HHL.

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 600 nm and 420 nm.

  • Lysis buffer (e.g., PopCulture® Reagent).

  • Ortho-Nitrophenyl-β-galactoside (ONPG) solution.

  • Stop solution (e.g., 1 M Na₂CO₃).

Procedure:

  • Prepare an overnight culture of A. tumefaciens NTL4(pZLR4) in AB medium supplemented with gentamicin at 28°C with shaking.

  • Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh AB medium with gentamicin.

  • Prepare HHL standards by serially diluting a stock solution of HHL in the appropriate solvent to cover the expected concentration range of the samples.

  • In a 96-well plate, add 180 µL of the diluted biosensor culture to each well.

  • Add 20 µL of HHL standard or sample to the respective wells. Include negative controls with solvent only.

  • Incubate the plate at 28°C for a defined period (e.g., 4-6 hours), with shaking.

  • Measure the OD₆₀₀ of each well to normalize for cell density.

  • Lyse the cells by adding a specific volume of lysis buffer to each well and incubating as per the manufacturer's instructions.

  • Add ONPG solution to each well and incubate at 37°C until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 420 nm (A₄₂₀).

  • Calculate β-galactosidase activity using the Miller Units formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (t × V × OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture assayed in mL. A simplified approach is to normalize the A₄₂₀ reading to the OD₆₀₀.[9]

  • Generate a standard curve by plotting β-galactosidase activity against the known HHL concentrations.

  • Determine the HHL concentration in the unknown samples by interpolating their β-galactosidase activity on the standard curve.

E. coli MT102(pSB401) Bioluminescence Assay for HHL Quantification

This protocol details a high-throughput method for quantifying HHL using the bioluminescent E. coli MT102(pSB401) biosensor.

Materials:

  • Escherichia coli MT102(pSB401) strain.

  • Luria-Bertani (LB) broth.

  • Tetracycline (B611298) (for plasmid maintenance).

  • HHL standard and samples.

  • White, clear-bottom 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Grow an overnight culture of E. coli MT102(pSB401) in LB broth with tetracycline at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth with tetracycline.

  • Prepare HHL standards and samples as described in the previous protocol.

  • In a white, clear-bottom 96-well plate, add 180 µL of the diluted biosensor culture to each well.

  • Add 20 µL of HHL standard or sample to the respective wells.

  • Incubate the plate at 30°C.

  • Measure bioluminescence at regular intervals (e.g., every 30 minutes) for several hours using a luminometer. Also, measure OD₆₀₀ to monitor cell growth.

  • Determine the peak bioluminescence for each concentration and normalize it to the cell density (Relative Light Units/OD₆₀₀).

  • Construct a standard curve by plotting the normalized peak bioluminescence against HHL concentration.

  • Calculate the HHL concentration in the unknown samples from the standard curve.

Chromobacterium violaceum CV026 Violacein-Based Assay for HHL Detection

This protocol describes a semi-quantitative agar-based assay and a quantitative liquid culture-based assay for HHL detection using C. violaceum CV026.

A. Agar (B569324) Well Diffusion Assay (Semi-quantitative):

Materials:

  • Chromobacterium violaceum CV026 strain.[4]

  • LB agar.

  • HHL standard and samples.

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Prepare LB agar plates.

  • Inoculate molten LB agar (cooled to ~45-50°C) with the overnight culture of CV026 and pour the plates.

  • Once the agar has solidified, create wells in the agar using a sterile cork borer or pipette tip.

  • Add a known volume of HHL standards and samples to the wells.

  • Incubate the plates at 30°C for 24-48 hours.

  • Measure the diameter of the purple halo (violacein production) around each well.

  • Create a standard curve by plotting the diameter of the halo against the logarithm of the HHL concentration.[10]

  • Estimate the HHL concentration in the samples by comparing the halo diameters to the standard curve.

B. Liquid Culture Assay (Quantitative):

Materials:

  • Chromobacterium violaceum CV026 strain.

  • LB broth.

  • HHL standard and samples.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Ethanol (B145695) or DMSO for violacein extraction.

Procedure:

  • Prepare an overnight culture of C. violaceum CV026.

  • Dilute the culture in fresh LB broth.

  • In a 96-well plate, add the diluted culture along with HHL standards and samples.

  • Incubate the plate at 30°C for 24 hours.

  • Measure the OD₆₀₀ to assess cell growth.

  • To quantify violacein, centrifuge the plate to pellet the cells, remove the supernatant, and add a fixed volume of ethanol or DMSO to each well to extract the violacein.

  • Measure the absorbance of the extracted violacein at a wavelength of ~585-590 nm.

  • Normalize the violacein absorbance to the cell density (A₅₉₀/OD₆₀₀).

  • Generate a standard curve and determine the HHL concentration in the samples as described for the other biosensors.

HPLC-MS for HHL Quantification

This protocol provides a general outline for the quantification of HHL using HPLC-MS. Specific parameters will need to be optimized based on the available instrumentation.

Materials:

  • HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 reversed-phase HPLC column.

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • HHL standard.

  • Samples for analysis (typically extracted from culture supernatants with a solvent like ethyl acetate).

Procedure:

  • Prepare a standard curve by injecting known concentrations of HHL standard into the HPLC-MS system.

  • Extract HHL from samples using an appropriate solvent extraction method (e.g., liquid-liquid extraction with acidified ethyl acetate).

  • Dry the extract and reconstitute it in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Inject the reconstituted sample into the HPLC-MS system.

  • Separate the compounds on the C18 column using a suitable gradient of the mobile phases.

  • Detect HHL using the mass spectrometer in positive ion mode. For quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of HHL (e.g., m/z 200 -> m/z 102).[11]

  • Integrate the peak area corresponding to HHL in both the standards and the samples.

  • Quantify the HHL concentration in the samples by comparing their peak areas to the standard curve.[11]

Conclusion

The validation of this compound activity is a critical step in quorum sensing research. Lux-based biosensors offer a convenient, high-throughput, and cost-effective means of detecting and quantifying HHL. A. tumefaciens NTL4(pZLR4) provides broad-range sensitivity, while E. coli MT102(pSB401) and C. violaceum CV026 are more specific for short-chain AHLs, with bioluminescence and violacein production as respective outputs. However, for the most accurate and specific quantification, especially in complex matrices, HPLC-MS remains the gold standard. The choice of method should be guided by the specific research question, required sensitivity, and available resources. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate method for their HHL validation needs.

References

Comparative Analysis of N-Hexanoyl-L-homoserine Lactone (C6-HSL) Production Across Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-hexanoyl-L-homoserine lactone (C6-HSL) and its derivative N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) production in several key bacterial strains. As central signaling molecules in quorum sensing (QS), a bacterial cell-to-cell communication process, understanding the production dynamics of these autoinducers is critical for developing novel anti-virulence and anti-biofilm therapies. This document summarizes quantitative data, details common experimental protocols for detection, and visualizes the underlying biological and experimental processes.

Quorum sensing allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation, virulence factor secretion, and bioluminescence.[1] In many Gram-negative bacteria, this communication is mediated by N-acyl-homoserine lactones (AHLs).[2] C6-HSL and its variants are canonical examples of these signaling molecules, synthesized by a LuxI-type synthase and recognized by a LuxR-type transcriptional regulator.[1]

Comparative Production of C6-HSL and its Derivatives

The production of C6-HSL and 3-oxo-C6-HSL varies significantly among different bacterial species. This diversity is a crucial consideration for research targeting specific quorum sensing systems. The following table summarizes reported production levels in several well-studied strains. It is important to note that direct comparison is challenging due to variations in culture conditions, growth phases, and quantification methodologies across studies.

Bacterial StrainSignal MoleculeReported Production LevelQuantification MethodReference
Pseudomonas aeruginosaC6-HSL76.0 ± 1.6 ng/mLMass Spectrometry (MS)[3]
Vibrio fischeri3-oxo-C6-HSL~0.1 nmol/LUHPLC-HRMS/MS[4]
Yersinia enterocoliticaC6-HSL & 3-oxo-C6-HSLIdentified as major AHLsNot specified[1][5]
Erwinia carotovora3-oxo-C6-HSLPrimary AHL signalNot specified[1][6]
Burkholderia cepaciaC6-HSLProduced in low amounts (C8-HSL is major)Not specified[1]

Pseudomonas aeruginosa utilizes two primary AHL systems, Las and Rhl. The RhlI synthase is responsible for producing C4-HSL and C6-HSL.[2] A 2023 study quantified C6-HSL levels in a P. aeruginosa monoculture, finding a maximum concentration of 76.0 ± 1.6 ng/mL during the long-term stationary phase.[3]

Vibrio fischeri is the model organism for quorum sensing, where the LuxI/LuxR system regulates bioluminescence.[7] The LuxI synthase primarily produces 3-oxo-C6-HSL.[5][8] Studies have detected this molecule at very low concentrations, around 0.1 nmol/L, highlighting the high sensitivity of its cognate receptor.[4] Other work has shown that exogenous concentrations of 120 nM are sufficient to induce a maximal bioluminescent response.[9]

Other notable producers include Yersinia enterocolitica, which synthesizes both C6-HSL and 3-oxo-C6-HSL as its main AHL signals, and Erwinia carotovora (now Pectobacterium carotovorum), which uses 3-oxo-C6-HSL to control carbapenem (B1253116) antibiotic production.[1][6] In contrast, some bacteria like Burkholderia cepacia produce C6-HSL as a minor product alongside other primary AHLs.[1]

Signaling Pathway and Experimental Visualizations

To clarify the complex processes involved, the following diagrams illustrate the canonical C6-HSL signaling pathway, a typical experimental workflow for its quantification, and the logical structure of this comparative guide.

Caption: Canonical LuxI/R quorum sensing pathway for C6-HSL.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture 1. Bacterial Culture (e.g., P. aeruginosa) Centrifuge 2. Centrifugation Culture->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Extract 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extract Concentrate 5. Evaporate & Reconstitute Extract->Concentrate LC 6. HPLC / LC Injection Concentrate->LC MS 7. Mass Spectrometry (MS/MS) LC->MS Separation Chromatogram 8. Generate Chromatogram MS->Chromatogram Quantify 9. Quantify vs. Standard Chromatogram->Quantify Result 10. Final Concentration (e.g., ng/mL) Quantify->Result

Caption: Workflow for C6-HSL quantification via LC-MS/MS.

Logical_Relationship topic Comparative Analysis of C6-HSL Production strains Bacterial Strains topic->strains data Quantitative Data topic->data protocols Experimental Protocols topic->protocols pa P. aeruginosa strains->pa e.g. vf V. fischeri strains->vf e.g. ye Y. enterocolitica strains->ye e.g. data->protocols obtained via lcms LC-MS/MS protocols->lcms include biosensor Bioreporters protocols->biosensor include gcms GC-MS protocols->gcms include pa->data produce vf->data produce ye->data produce

Caption: Logical structure of this comparative guide.

Experimental Protocols

Accurate quantification of C6-HSL is fundamental to studying quorum sensing. Several methods are commonly employed, each with distinct advantages.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for identifying and quantifying AHLs from complex biological samples.[3][10]

Methodology:

  • Sample Preparation: Grow the bacterial strain of interest in a suitable liquid medium to the desired growth phase (e.g., stationary phase).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the cell-free supernatant.

  • Extraction: Perform a liquid-liquid extraction on the supernatant. Typically, an equal volume of acidified ethyl acetate (B1210297) is added. Vortex the mixture vigorously and allow the phases to separate. Collect the organic (top) layer. Repeat this extraction process two to three times to maximize recovery.[10]

  • Drying and Reconstitution: Pool the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a small, known volume of mobile phase (e.g., methanol (B129727) or acetonitrile).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Separate the sample components on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol (often with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring for the specific precursor-to-product ion transition for C6-HSL (e.g., m/z 200.1 -> 102.0).

  • Quantification: Create a standard curve using known concentrations of a pure C6-HSL standard. Compare the peak area of the C6-HSL from the bacterial extract to the standard curve to determine its concentration.

Detection using Whole-Cell Bioreporters

Bioreporters are engineered bacterial strains that produce a measurable signal, such as light or color, in the presence of a specific AHL. They offer a cost-effective and high-throughput method for screening and relative quantification.[8][11]

Methodology:

  • Bioreporter Strain: Use a known bioreporter strain. A common example is Chromobacterium violaceum CV026, which is a mutant that cannot produce its own C6-HSL but produces the purple pigment violacein (B1683560) in its presence.[11] Another is an E. coli strain harboring a plasmid with the LuxR receptor and a lux promoter-driven reporter gene (e.g., GFP or luciferase).[5][8]

  • Sample Preparation: Prepare cell-free supernatant from the bacterial strain of interest as described in the LC-MS protocol (steps 1-2).

  • Assay Setup:

    • Agar (B569324) Plate Assay: Spread a lawn of the bioreporter strain on an agar plate. Spot a small volume of the test supernatant onto the center of the plate. Incubate overnight. A zone of color/light around the spot indicates the presence of C6-HSL.

    • Liquid Culture Assay: In a 96-well plate, add the bioreporter culture to each well along with different dilutions of the test supernatant.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 18-24 hours.

  • Quantification:

    • For colorimetric reporters (C. violaceum), the violacein can be extracted with a solvent (e.g., DMSO) and the absorbance measured.[12]

    • For luminescence or fluorescence-based reporters, the signal can be read directly using a plate reader.

    • Compare the signal generated by the unknown sample to a standard curve created with known concentrations of synthetic C6-HSL to estimate the concentration.[8]

References

Validating the Specificity of a C6-HSL Monoclonal Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of antibody specificity is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of a C6-HSL (N-hexanoyl-L-homoserine lactone) monoclonal antibody, detailing its performance against other alternatives and presenting supporting experimental data.

This compound (C6-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. QS is a cell-density-dependent communication process that regulates gene expression, including the production of virulence factors. Monoclonal antibodies specific to C6-HSL are invaluable tools for studying bacterial communication and for the development of anti-infective therapies. This guide focuses on the characterization of rat monoclonal antibodies developed for N-acylated homoserine lactones (HSLs), providing a framework for assessing their specificity.[1][2]

Performance Comparison: Specificity and Sensitivity

The specificity of a monoclonal antibody is its ability to distinguish between its target antigen and closely related molecules. In the context of C6-HSL, this means differentiating it from other HSLs with varying acyl chain lengths and modifications. The primary method for quantifying this is through competitive enzyme-linked immunosorbent assay (ELISA).

A panel of rat anti-HSL monoclonal antibodies (mAbs) was developed and characterized using ELISA.[1][2] The performance of these antibodies highlights the critical differences in sensitivity and selectivity based on the immunizing hapten and the specific antibody clone.

For instance, the monoclonal antibody HSL1/2-2C10 demonstrated notable sensitivity towards various HSLs. Its cross-reactivity was determined by calculating the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal in a competitive ELISA. The cross-reactivity is then expressed as a percentage relative to the primary target antigen.

AnalyteIC50 (µg/L)Cross-Reactivity (%) vs. 3-oxo-C10-HSL
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) 134 ± 30 100
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)20067
N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)50027
This compound (C6-HSL) >1000 <13
N-octanoyl-L-homoserine lactone (C8-HSL)>1000<13
N-decanoyl-L-homoserine lactone (C10-HSL)>1000<13

Data adapted from Chen et al. (2010). The IC50 value for the primary target (3-oxo-C10-HSL) is used as the reference for calculating cross-reactivity.[1][2]

In contrast, the monoclonal antibody HSL4-4C9 exhibited high selectivity for N-octanoyl-L-homoserine lactone (C8-HSL) in a coating antigen ELISA format.[1][2] This demonstrates that different antibody clones can have distinct specificity profiles, making the selection of the appropriate antibody crucial for specific research applications.

Experimental Protocols

The validation of the C6-HSL monoclonal antibody's specificity relies on well-defined experimental protocols. The following is a detailed methodology for a competitive ELISA, a cornerstone technique in this process.

Competitive ELISA Protocol

This protocol is designed to determine the concentration of C6-HSL in a sample by measuring its ability to compete with a labeled C6-HSL conjugate for binding to the monoclonal antibody.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-C6-HSL monoclonal antibody

  • C6-HSL standard

  • C6-HSL-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-C6-HSL monoclonal antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add C6-HSL standards or unknown samples to the wells, followed by the addition of the C6-HSL-HRP conjugate. Incubate for 1-2 hours at room temperature. During this step, the free C6-HSL in the sample and the C6-HSL-HRP conjugate compete for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The signal intensity will be inversely proportional to the concentration of C6-HSL in the sample.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the competitive ELISA workflow and the canonical quorum sensing pathway involving C6-HSL.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with Anti-C6-HSL mAb p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Sample/Standard (Free C6-HSL) p4->a1 a3 Incubate (Competition Occurs) a1->a3 a2 Add C6-HSL-HRP Conjugate a2->a3 d1 Wash a3->d1 d2 Add Substrate d1->d2 d3 Incubate (Color Development) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Absorbance d4->d5

Caption: Workflow for a competitive ELISA to determine C6-HSL concentration.

Quorum_Sensing_Pathway cluster_bacterium Gram-Negative Bacterium luxI LuxI (Synthase) c6hsl C6-HSL luxI->c6hsl Synthesizes luxR LuxR (Receptor) c6hsl->luxR Binds to complex LuxR-C6-HSL Complex c6hsl->complex c6hsl_out C6-HSL (Extracellular) c6hsl->c6hsl_out Diffusion luxR->complex dna Target Genes complex->dna Activates Transcription response Quorum Sensing Response (e.g., Virulence) dna->response

Caption: The LuxI/LuxR quorum sensing pathway mediated by C6-HSL.

References

Validating the Role of C6-HSL in Violacein Production Using a Knockout Mutant in Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the study of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHSLs) are key signaling molecules. N-hexanoyl-homoserine lactone (C6-HSL) is a well-characterized AHL that governs the expression of various phenotypes in a range of bacteria. One of the most visually striking examples is the production of the purple pigment violacein (B1683560) in Chromobacterium violaceum. The synthesis of violacein is tightly regulated by the CviI/CviR QS system, where CviI is the synthase for C6-HSL and CviR is the cognate transcriptional regulator.[1][2]

This guide provides a comprehensive comparison of methodologies to validate the critical role of C6-HSL in violacein production, focusing on the gold-standard approach of generating a knockout mutant. We will delve into the experimental protocols, present comparative data, and explore alternative validation methods for a complete understanding of this model QS system.

Knockout Mutant Analysis: The Definitive Approach

The most direct method to ascertain the function of a gene is to create a knockout mutant, where the gene of interest is inactivated or deleted. In the context of C6-HSL-mediated violacein production, this involves creating a cviI knockout mutant of Chromobacterium violaceum.

Phenotypic Comparison: Wild-Type vs. cviI Mutant vs. Complemented Strain

The creation of a cviI mutant results in a clear and quantifiable phenotypic change: the loss of violacein production. This phenotype can be restored by complementation, which involves reintroducing a functional copy of the cviI gene into the mutant strain, typically on a plasmid. This three-way comparison provides robust evidence for the specific role of the cviI gene and its product, C6-HSL, in the observed phenotype.

StrainGenotypeC6-HSL ProductionViolacein Production (Absorbance at 575 nm)
Wild-Type (C. violaceum) cviI⁺Yes~1.5 - 2.0
cviI Knockout Mutant ΔcviINo< 0.1
Complemented Strain ΔcviI + pCviIYes~1.2 - 1.8

Note: The violacein production values are representative and can vary based on specific experimental conditions such as growth medium, temperature, and incubation time.

Experimental Protocols

Construction of a cviI Knockout Mutant via Allelic Exchange

This protocol describes the generation of a markerless in-frame deletion of the cviI gene in Chromobacterium violaceum using a suicide vector-based allelic exchange method. This technique involves two homologous recombination events.

Materials:

  • Chromobacterium violaceum wild-type strain

  • E. coli donor strain (e.g., S17-1)

  • Suicide vector (e.g., pKNG101)

  • Primers for amplifying upstream and downstream regions of cviI

  • Restriction enzymes

  • T4 DNA ligase

  • Antibiotics (for selection)

  • Sucrose (for counter-selection)

Procedure:

  • Amplify Homology Arms: Using PCR, amplify ~500 bp fragments directly upstream and downstream of the cviI gene from C. violaceum genomic DNA.

  • Construct the Suicide Vector:

    • Clone the upstream and downstream fragments into the suicide vector, flanking a selectable marker (e.g., an antibiotic resistance gene).

    • Ensure the fragments are cloned in the correct orientation to generate an in-frame deletion upon recombination.

  • Transform E. coli Donor Strain: Introduce the constructed suicide vector into the E. coli donor strain.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor strain and the C. violaceum wild-type recipient strain.

    • Mix the donor and recipient cultures on a sterile filter placed on an LB agar (B569324) plate and incubate to allow for conjugation.

  • Selection of Single Crossovers (Merodiploids):

    • Resuspend the bacterial growth from the filter in sterile saline.

    • Plate the suspension on selective agar containing an antibiotic to select for C. violaceum that has integrated the suicide vector into its chromosome. The suicide vector cannot replicate in C. violaceum, so only cells that have undergone a single homologous recombination event will survive.

  • Counter-selection for Double Crossovers:

    • Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.

    • Plate the culture onto LB agar containing sucrose. The suicide vector often carries a sacB gene, which is lethal to Gram-negative bacteria in the presence of sucrose. This selects for cells that have lost the vector backbone through a second recombination event.

  • Screening and Verification:

    • Screen the resulting colonies for the desired knockout phenotype (loss of purple pigmentation).

    • Verify the deletion of the cviI gene by PCR using primers that flank the gene and by DNA sequencing.

Complementation of the cviI Mutant

Procedure:

  • Construct Complementation Plasmid: Clone the full-length wild-type cviI gene with its native promoter into a broad-host-range plasmid.

  • Transform the cviI Mutant: Introduce the complementation plasmid into the confirmed cviI knockout mutant strain via conjugation or electroporation.

  • Verify Complementation: Plate the transformed cells on selective media and observe the restoration of violacein production.

Quantification of Violacein Production

Materials:

  • Bacterial cultures (wild-type, mutant, complemented)

  • Luria-Bertani (LB) broth

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

Procedure:

  • Culture Growth: Inoculate the wild-type, cviI mutant, and complemented strains into fresh LB broth and incubate with shaking at 30°C for 24-48 hours.

  • Cell Lysis and Pigment Extraction:

    • Take 1 ml of each culture and centrifuge to pellet the cells.

    • Discard the supernatant and add 1 ml of DMSO to the cell pellet.

    • Vortex vigorously to lyse the cells and solubilize the violacein.

    • Centrifuge again to remove cell debris.

  • Spectrophotometric Measurement:

    • Transfer the DMSO supernatant containing the violacein to a cuvette.

    • Measure the absorbance at 575 nm using a spectrophotometer. Use DMSO as a blank.

    • Normalize the absorbance values to the cell density (OD600) of the original culture to account for differences in cell growth.

Visualizing the C6-HSL Signaling Pathway and Experimental Workflow

C6_HSL_Signaling_Pathway cluster_cell C. violaceum Cell cluster_knockout cviI Knockout CviI CviI Synthase C6_HSL_internal C6-HSL CviI->C6_HSL_internal Synthesizes CviR CviR Receptor vioA_promoter vioA Promoter CviR->vioA_promoter Activates Violacein Violacein Production vioA_promoter->Violacein C6_HSL_internal->CviR Binds to C6_HSL_external C6-HSL (extracellular) C6_HSL_internal->C6_HSL_external Diffuses out C6_HSL_external->C6_HSL_internal Diffuses in CviI_KO CviI (inactive) C6_HSL_KO No C6-HSL CviI_KO->C6_HSL_KO No Synthesis

Caption: C6-HSL signaling pathway in C. violaceum and its disruption by a cviI knockout.

Experimental_Workflow start Start construct_ko Construct cviI Knockout Mutant (Allelic Exchange) start->construct_ko verify_ko Verify Knockout (PCR & Sequencing) construct_ko->verify_ko phenotype_assay Phenotypic Assay (Violacein Quantification) verify_ko->phenotype_assay complementation Complementation of Mutant verify_ko->complementation compare_results Compare Results: WT vs. Mutant vs. Complemented phenotype_assay->compare_results complementation->phenotype_assay conclusion Conclusion: C6-HSL is essential for violacein production compare_results->conclusion

Caption: Experimental workflow for validating the role of C6-HSL using a knockout mutant.

Alternative Approaches for Phenotype Validation

While the knockout mutant is the most definitive method, other techniques can also be employed to validate the role of C6-HSL in a specific phenotype. These methods are particularly useful for initial screening or when genetic manipulation of the target organism is challenging.

Enzymatic Degradation of C6-HSL

The enzymatic inactivation of the signaling molecule provides a direct way to observe its effect on the phenotype. AHL lactonases are enzymes that hydrolyze the lactone ring of AHLs, rendering them inactive.

TreatmentC6-HSL ConcentrationViolacein Production (Relative Units)
Control (No Enzyme) High100%
AHL Lactonase Added Low / Undetectable< 10%

This approach demonstrates that the degradation of C6-HSL directly leads to a reduction in violacein production, confirming the molecule's role in signaling.

Specific Inhibition of C6-HSL Synthesis or Reception

Small molecules that specifically inhibit the CviI synthase or block the binding of C6-HSL to the CviR receptor can also be used to validate the pathway.

InhibitorTargetEffect on Violacein Production
Linalool CviI/CviR expressionDose-dependent decrease[3]
(Specific CviR Antagonist) CviRCompetitive inhibition

By observing a dose-dependent decrease in violacein production in the presence of a specific inhibitor, researchers can infer the importance of the C6-HSL signaling pathway.

Conclusion

The generation and analysis of a knockout mutant provide the most compelling evidence for the role of a specific gene and its product in a given phenotype. In the case of Chromobacterium violaceum, the stark contrast in violacein production between the wild-type, the cviI knockout mutant, and the complemented strain unequivocally validates the essential role of C6-HSL in regulating this phenotype. While alternative methods such as enzymatic degradation and specific inhibition offer valuable complementary data, the knockout mutant remains the cornerstone for functional gene analysis in microbial genetics. This guide provides researchers with the foundational knowledge and protocols to confidently validate the role of C6-HSL and other signaling molecules in their systems of interest.

References

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